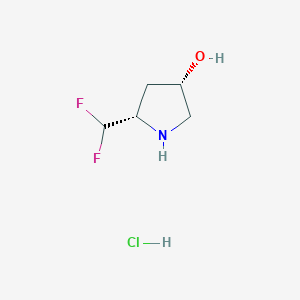
(3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluoromethyl group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Therapeutic Agents: Potential therapeutic applications due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites.
Vergleich Mit ähnlichen Verbindungen
- (3S,5S)-5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride
- (3S,5S)-5-(Methyl)pyrrolidin-3-ol hydrochloride
- (3S,5S)-5-(Chloromethyl)pyrrolidin-3-ol hydrochloride
Uniqueness:
- Difluoromethyl Group: The presence of the difluoromethyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.
- Hydroxyl Group: The hydroxyl group adds to its reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C5H10ClF2NO |
|---|---|
Molekulargewicht |
173.59 g/mol |
IUPAC-Name |
(3S,5S)-5-(difluoromethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)4-1-3(9)2-8-4;/h3-5,8-9H,1-2H2;1H/t3-,4-;/m0./s1 |
InChI-Schlüssel |
JJSLCSJUVCKQJP-MMALYQPHSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1C(F)F)O.Cl |
Kanonische SMILES |
C1C(CNC1C(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


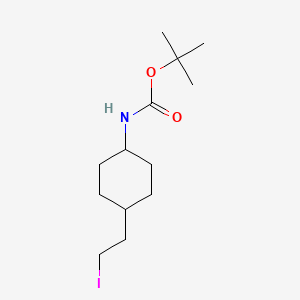
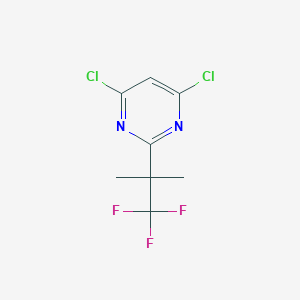
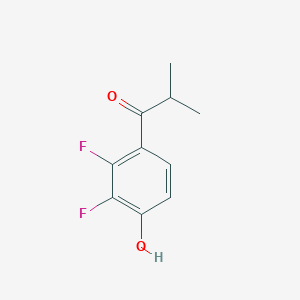
![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)
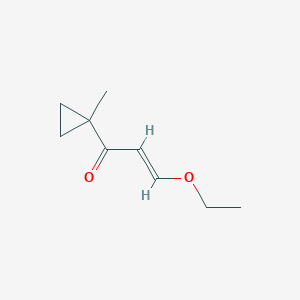
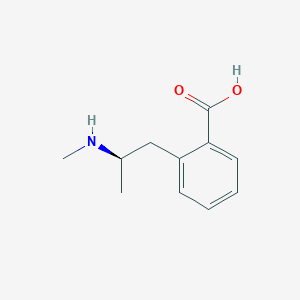
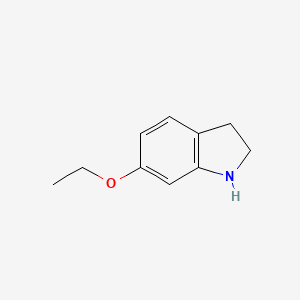

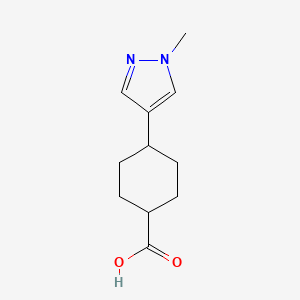

![3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)
![2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13340181.png)
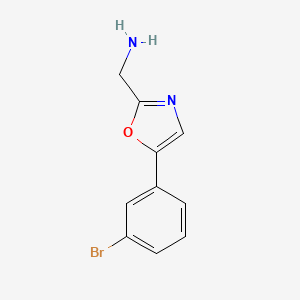
![(S)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one](/img/structure/B13340186.png)
